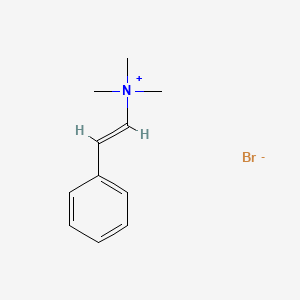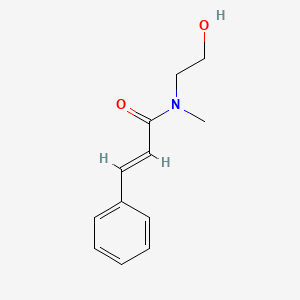
Cinnamamide, N-(2-hydroxyethyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a hydroxyethyl group, a methyl group, and a phenylprop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methyl-3-phenylprop-2-enamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide backbone can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups and applications.
Hydroxyethyl methacrylate: Used in the production of polymers and biomaterials.
Uniqueness
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
30687-16-2 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(E)-N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3/b8-7+ |
InChI-Schlüssel |
MVYSFTMDEDUZMU-BQYQJAHWSA-N |
Isomerische SMILES |
CN(CCO)C(=O)/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CN(CCO)C(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


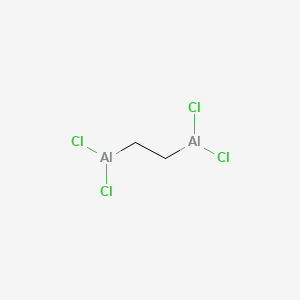
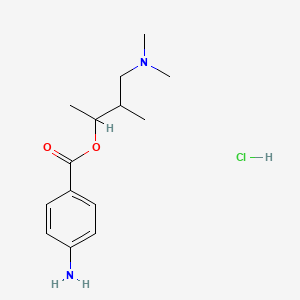
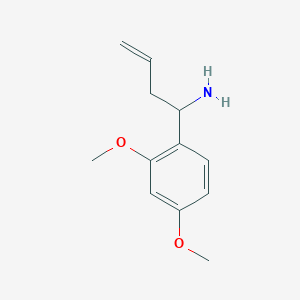
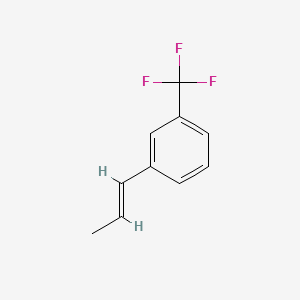
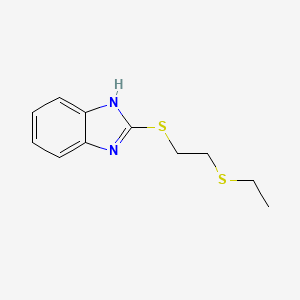

![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
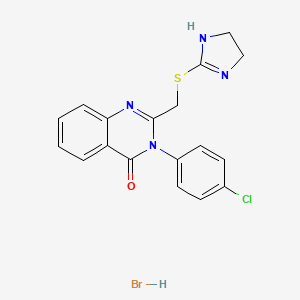

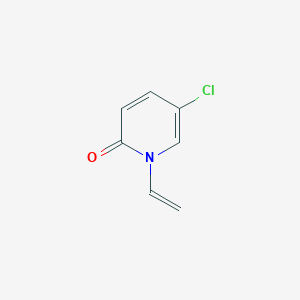
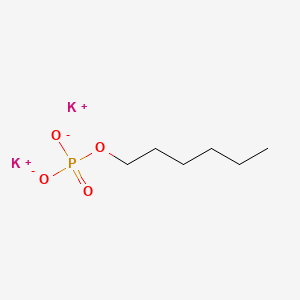
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

